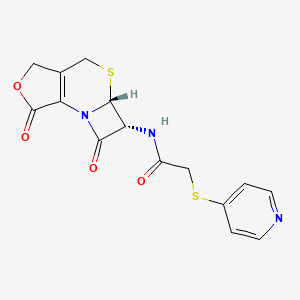
Cephapirin lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephapirin lactone is Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
Aplicaciones Científicas De Investigación
Veterinary Medicine
Treatment of Mastitis
Cephapirin lactone is predominantly used in veterinary settings, especially in dairy cattle, to treat mastitis caused by bacterial infections. Its effectiveness against both Gram-positive and some Gram-negative bacteria makes it a valuable option for managing this condition.
- Pharmacokinetics : Studies have shown that this compound is rapidly absorbed and metabolized in the body, with significant concentrations found in milk. The pharmacokinetic profile indicates that it can effectively reduce bacterial loads within the udder .
- Withdrawal Period : The withdrawal period for this compound is critical to ensure that milk from treated cows is free from antibiotic residues. Research has indicated that the compound can be detected in milk up to several days post-treatment, necessitating careful monitoring .
Detection of Antibiotic Residues
This compound has been included in studies assessing antibiotic residues in milk. The detection of cephapirin and its metabolites, including desacetylcephapirin and this compound itself, is crucial for food safety.
- Analytical Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been employed to identify and quantify this compound and its metabolites in dairy products. This ensures compliance with food safety regulations and helps prevent antibiotic contamination in the food supply .
| Analytical Method | Target Compound | Detection Limit (ng/mL) |
|---|---|---|
| HPLC-MS | This compound | 10 |
| LC-MS/MS | Desacetylcephapirin | 5 |
Research on Metabolism and Degradation
Research into the metabolism of this compound reveals insights into its degradation products and their implications for efficacy and safety.
- Metabolite Identification : Studies have identified several metabolites of this compound, including desacetylcephapirin and hydrolyzed forms. Understanding these metabolites helps assess the drug's therapeutic effectiveness and potential side effects .
- Stability Studies : Investigations into the stability of this compound under various conditions have shown that it maintains its structure well under physiological conditions but may degrade under extreme pH levels or when exposed to certain enzymes .
Case Studies
Several case studies highlight the practical applications of this compound in veterinary practice.
- Case Study 1 : In a controlled trial involving dairy cows diagnosed with clinical mastitis, treatment with this compound resulted in a significant reduction in somatic cell counts (SCC) and improved milk yield compared to untreated controls .
- Case Study 2 : A study examining antibiotic residues post-treatment found that while cephapirin was detectable for up to 5 days after administration, the levels were below regulatory limits by day 7, confirming its suitability for use within established withdrawal periods .
Propiedades
Número CAS |
60517-75-1 |
|---|---|
Fórmula molecular |
C15H13N3O4S2 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-pyridin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1 |
Clave InChI |
LINJTNNYPFWNIF-BXUZGUMPSA-N |
SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |
SMILES isomérico |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |
SMILES canónico |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,1-(((4-pyridylthio)acetyl)amino)-2-aza-8-furo-9,10-oxo-4-thiatricyclo(7.2.2.0)undeca-1-ene cephapirin lactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















